Cas no 2097958-64-8 ((2-Cyclohexyl-2-fluoroethyl)(methyl)amine hydrochloride)

(2-Cyclohexyl-2-fluoroethyl)(methyl)amine hydrochloride structure
2097958-64-8 structure
商品名:(2-Cyclohexyl-2-fluoroethyl)(methyl)amine hydrochloride
CAS番号:2097958-64-8
MF:C9H19ClFN
メガワット:195.705265283585
CID:5723898
PubChem ID:122239784

(2-Cyclohexyl-2-fluoroethyl)(methyl)amine hydrochloride 化学的及び物理的性質

名前と識別子

    • AKOS040812961
    • F2147-5793
    • 2-cyclohexyl-2-fluoro-N-methylethanamine;hydrochloride
    • (2-cyclohexyl-2-fluoroethyl)(methyl)amine hydrochloride
    • 2097958-64-8
    • (2-Cyclohexyl-2-fluoroethyl)(methyl)amine hydrochloride
    • インチ: 1S/C9H18FN.ClH/c1-11-7-9(10)8-5-3-2-4-6-8;/h8-9,11H,2-7H2,1H3;1H
    • InChIKey: KEJMGLIKTLSOKI-UHFFFAOYSA-N
    • ほほえんだ: Cl.FC(CNC)C1CCCCC1

計算された属性

  • せいみつぶんしりょう: 195.1190055g/mol
  • どういたいしつりょう: 195.1190055g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 99.7
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų

(2-Cyclohexyl-2-fluoroethyl)(methyl)amine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C199006-1g
(2-cyclohexyl-2-fluoroethyl)(methyl)amine hydrochloride
2097958-64-8
1g
$ 660.00 2022-04-01
Life Chemicals
F2147-5793-0.5g
(2-cyclohexyl-2-fluoroethyl)(methyl)amine hydrochloride
2097958-64-8 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F2147-5793-2.5g
(2-cyclohexyl-2-fluoroethyl)(methyl)amine hydrochloride
2097958-64-8 95%+
2.5g
$932.0 2023-09-06
Life Chemicals
F2147-5793-5g
(2-cyclohexyl-2-fluoroethyl)(methyl)amine hydrochloride
2097958-64-8 95%+
5g
$1398.0 2023-09-06
TRC
C199006-500mg
(2-cyclohexyl-2-fluoroethyl)(methyl)amine hydrochloride
2097958-64-8
500mg
$ 435.00 2022-04-01
Life Chemicals
F2147-5793-1g
(2-cyclohexyl-2-fluoroethyl)(methyl)amine hydrochloride
2097958-64-8 95%+
1g
$466.0 2023-09-06
Life Chemicals
F2147-5793-0.25g
(2-cyclohexyl-2-fluoroethyl)(methyl)amine hydrochloride
2097958-64-8 95%+
0.25g
$419.0 2023-09-06
TRC
C199006-100mg
(2-cyclohexyl-2-fluoroethyl)(methyl)amine hydrochloride
2097958-64-8
100mg
$ 115.00 2022-04-01
Life Chemicals
F2147-5793-10g
(2-cyclohexyl-2-fluoroethyl)(methyl)amine hydrochloride
2097958-64-8 95%+
10g
$1957.0 2023-09-06

(2-Cyclohexyl-2-fluoroethyl)(methyl)amine hydrochloride 関連文献

(2-Cyclohexyl-2-fluoroethyl)(methyl)amine hydrochlorideに関する追加情報

Introduction to (2-Cyclohexyl-2-fluoroethyl)(methyl)amine hydrochloride (CAS No. 2097958-64-8)

(2-Cyclohexyl-2-fluoroethyl)(methyl)amine hydrochloride is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. With the CAS number 2097958-64-8, this compound represents a unique molecular structure that combines a cyclohexyl group with a fluoroethyl moiety, further modified by a methylamine component. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structural characteristics of (2-Cyclohexyl-2-fluoroethyl)(methyl)amine hydrochloride contribute to its potential applications in drug design. The presence of a fluoroethyl group is particularly noteworthy, as fluorine atoms are frequently incorporated into pharmaceuticals to improve metabolic stability, binding affinity, and overall pharmacological activity. This compound’s framework suggests its utility in the development of novel therapeutic agents targeting neurological and cardiovascular disorders.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated amines in the design of small-molecule drugs. Studies have demonstrated that fluorine substitution can modulate the electronic properties of molecules, leading to enhanced interactions with biological targets. The incorporation of a cyclohexyl group in (2-Cyclohexyl-2-fluoroethyl)(methyl)amine hydrochloride further contributes to its pharmacokinetic profile by influencing solubility and lipophilicity.

In the context of current research, this compound has been explored as a precursor in the synthesis of potential neuroprotective agents. Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, represent a major global health challenge, and the search for innovative therapeutic strategies remains a priority. The structural motifs present in (2-Cyclohexyl-2-fluoroethyl)(methyl)amine hydrochloride align well with the requirements for molecules that can cross the blood-brain barrier and interact with key neurotransmitter systems.

The fluoroethyl moiety, in particular, has been implicated in enhancing drug delivery and prolonging bioavailability. This is achieved through modifications in metabolic pathways and interactions with efflux transporters. By leveraging these properties, researchers aim to develop more effective treatments for central nervous system disorders where traditional approaches have encountered limitations.

Furthermore, the methylamine component of this compound suggests potential applications in the synthesis of antihypertensive and antiarrhythmic drugs. Amines are well-documented pharmacophores in cardiovascular therapeutics, and their structural diversity allows for tailored interactions with target enzymes and receptors. The combination of cyclohexyl and fluoroethyl groups may provide an optimal balance between lipophilicity and solubility, crucial factors for oral bioavailability and systemic distribution.

From a synthetic chemistry perspective, (2-Cyclohexyl-2-fluoroethyl)(methyl)amine hydrochloride serves as a versatile building block for more complex scaffolds. Its preparation involves multi-step reactions that showcase modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and fluorination techniques. These processes highlight the compound’s role not only as an end product but also as an intermediate in larger synthetic schemes.

The hydrochloride salt form of this compound enhances its handling properties by improving crystallinity and stability under storage conditions. This is particularly important for pharmaceutical applications where consistency and shelf-life are critical factors. The salt form also facilitates precise dosing and formulation into final drug products.

Evaluations of (2-Cyclohexyl-2-fluoroethyl)(methyl)amine hydrochloride in preclinical studies have revealed promising results regarding its interaction with biological targets. Computational modeling has been employed to predict binding affinities and pharmacokinetic parameters, providing insights into its potential therapeutic utility. These virtual screening approaches have accelerated the drug discovery process by identifying promising candidates early in the development pipeline.

The integration of machine learning algorithms into medicinal chemistry has further advanced the study of this compound. Predictive models have been developed to assess structural features that correlate with biological activity, enabling researchers to optimize molecular designs more efficiently. Such innovations underscore the importance of interdisciplinary collaboration between chemists, biologists, and computer scientists in modern drug development.

The future prospects for (2-Cyclohexyl-2-fluoroethyl)(methyl)amine hydrochloride include its exploration as an active pharmaceutical ingredient (API) in clinical trials. As regulatory pathways become more streamlined for novel therapeutics, compounds like this one are positioned to enter human testing phases sooner than traditional drug candidates. This rapid progression is driven by advances in synthetic chemistry and biopharmaceutical engineering.

In conclusion, (2-Cyclohexyl-2-fluoroethyl)(methyl)amine hydrochloride (CAS No. 2097958-64-8) represents a significant advancement in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its role as an intermediate in drug synthesis underscores its versatility, while ongoing studies continue to uncover new possibilities for its use in treating neurological and cardiovascular disorders. As research methodologies evolve further into personalized medicine and precision therapeutics, compounds like this will remain at the forefront of innovation.

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